

# Teriflunomide-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Teriflunomide-d4

Cat. No.: B1140442 Get Quote

## **Technical Guide: Teriflunomide-d4**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Teriflunomide-d4**, a deuterated analog of Teriflunomide. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and bioanalytical studies. This document covers the fundamental physicochemical properties, a detailed experimental protocol for its use as an internal standard, and the core signaling pathway of its non-deuterated parent compound, Teriflunomide.

### **Core Data Presentation**

The key quantitative data for **Teriflunomide-d4** is summarized in the table below for quick reference.

| Parameter         | Value         |
|-------------------|---------------|
| CAS Number        | 1185240-22-5  |
| Molecular Formula | C12H5D4F3N2O2 |
| Molecular Weight  | 274.24 g/mol  |



## **Signaling Pathway of Teriflunomide**

Teriflunomide's primary mechanism of action involves the inhibition of a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of rapidly dividing cells like activated lymphocytes.[1][2][3]





Click to download full resolution via product page

Caption: Mechanism of action of Teriflunomide via inhibition of DHODH.



Teriflunomide selectively and reversibly inhibits dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for the de novo synthesis of pyrimidines.[2][3][4] This inhibition leads to a depletion of the pyrimidine pool required for DNA and RNA synthesis, thereby exerting a cytostatic effect on rapidly proliferating cells such as activated T and B lymphocytes. [4][5] This reduction in lymphocyte proliferation is a key factor in its therapeutic efficacy in autoimmune diseases like multiple sclerosis.[1][2]

## **Experimental Protocols**

**Teriflunomide-d4** is commonly used as an internal standard (IS) in bioanalytical methods for the quantification of Teriflunomide in biological matrices, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

## Quantification of Teriflunomide in Human Plasma using LC-MS/MS

This protocol outlines a typical method for the determination of Teriflunomide in human plasma.

- 1. Materials and Reagents
- · Teriflunomide analytical standard
- Teriflunomide-d4 (Internal Standard)
- Acetonitrile (ACN), HPLC or LC-MS grade
- Formic acid, LC-MS grade
- Ammonium formate
- Ultrapure water
- Human plasma (blank)
- 2. Preparation of Solutions
- Stock Solutions (1 mg/mL): Prepare separate stock solutions of Teriflunomide and **Teriflunomide-d4** in a suitable solvent like methanol or ACN.



- Working Standard Solutions: Serially dilute the Teriflunomide stock solution with a 50:50 ACN/water mixture to prepare calibration standards.
- Internal Standard Working Solution: Dilute the Teriflunomide-d4 stock solution to a fixed concentration (e.g., 100 ng/mL) with ACN.
- 3. Sample Preparation
- To 100  $\mu L$  of plasma sample (calibrator, quality control, or unknown), add 25  $\mu L$  of the Internal Standard Working Solution.
- Vortex briefly to mix.
- Add 300 μL of cold acetonitrile to precipitate plasma proteins.
- · Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- 4. LC-MS/MS Conditions
- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm).
  - Mobile Phase A: 5mM ammonium formate with 0.1% formic acid in water.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Flow Rate: 0.5 mL/min.
  - Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, hold for a wash step, and then return to initial conditions for equilibration.



- Injection Volume: 5 μL.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization Source: Electrospray Ionization (ESI), negative ion mode.
  - Scan Type: Multiple Reaction Monitoring (MRM).
  - MRM Transitions (example):
    - Teriflunomide: Q1: 269.0 m/z → Q3: 159.9 m/z
    - **Teriflunomide-d4**: Q1: 273.0 m/z → Q3: 164.0 m/z
  - Instrument Parameters: Optimize parameters such as desolvation temperature, gas flows, and collision energy for maximum signal intensity.

#### 5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Teriflunomide to
   Teriflunomide-d4 against the nominal concentration of the calibration standards.
- Use a linear regression model with appropriate weighting to fit the curve.
- Determine the concentration of Teriflunomide in the unknown samples by interpolating their peak area ratios from the calibration curve.

## **Experimental Workflow Visualization**

The following diagram illustrates the logical flow of the bioanalytical method described above.



Click to download full resolution via product page



Caption: Bioanalytical workflow for Teriflunomide quantification.

This guide provides essential technical information for the use of **Teriflunomide-d4** in a research and development setting. The provided protocol and diagrams serve as a foundation for developing and implementing robust bioanalytical assays.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 2. Teriflunomide and its mechanism of action in multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deboni.he.com.br [deboni.he.com.br]
- To cite this document: BenchChem. [Teriflunomide-d4 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140442#teriflunomide-d4-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com